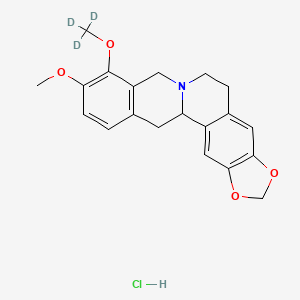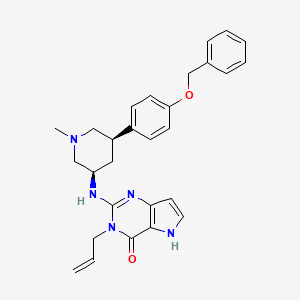![molecular formula C9H13N3O2 B12428324 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This method is environmentally friendly and efficient, leading to high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are effective in promoting the synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions or in green solvents like ethanol . The use of such catalysts not only enhances the yield but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Condensation Reactions: This compound can be synthesized through condensation reactions involving aromatic aldehydes and cyclic ketones.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Sodium Carbonate: Used as a catalyst in condensation reactions.
Dicationic Molten Salts: Employed in industrial synthesis to enhance yield and efficiency.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. It acts as an inhibitor of tyrosine kinase, extracellular regulated protein kinases, and cyclin-dependent kinase . These interactions disrupt the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A fused-ring compound with similar structural features.
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones: Known for their diuretic properties.
Uniqueness
2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one stands out due to its broad spectrum of biological activities, including anticancer, antibacterial, and CNS depressive effects . Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O2/c1-14-5-7-11-8-6(9(13)12-7)3-2-4-10-8/h2-5H2,1H3,(H2,10,11,12,13) |
InChI Key |
BEDRGSLPGWSFJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(CCCN2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)


![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)





![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)

